molecular formula C8H10ClNO2 B8570629 Ethyl 2-chloro-5-methyl-1H-pyrrole-3-carboxylate

Ethyl 2-chloro-5-methyl-1H-pyrrole-3-carboxylate

Cat. No. B8570629
M. Wt: 187.62 g/mol
InChI Key: UUJGQBITLMZKNA-UHFFFAOYSA-N
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Patent
US08420810B2

Procedure details

10% palladium carbon (anhydrous) (2.5 g) was suspended with ethanol (500 mL) under argon gas atmosphere. Ethyl 2-chloro-5-methyl-1H-pyrrole-3-carboxylate (50 g; see, Tetrahedron Letters, Vol. 35, No. 33, 5989-5992 (1994)) and ammonium formate (51 g) were added to the reaction mixture at room temperature, and it was stirred at room temperature for 8 hours. The reaction mixture was subjected to filtration with Celite (trade name), the filtrate was concentrated under reduced pressure. Water and ethyl acetate were added to the obtained residue, and the mixture was extracted with ethyl acetate. The organic layer was washed by water and a saturated aqueous solution of sodium chloride, and concentrated under reduced pressure after drying with anhydrous magnesium sulfate, to thereby obtain a title compound (40 g) having the following physical properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:3][C:4]([CH3:12])=[CH:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].C([O-])=O.[NH4+]>[C].[Pd].C(O)C>[CH3:12][C:4]1[NH:3][CH:2]=[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NC(=CC1C(=O)OCC)C
Step Two
Name
Quantity
51 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Smiles
[C].[Pd]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
it was stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was subjected to filtration with Celite (trade name)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water and ethyl acetate were added to the obtained residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed by water
CONCENTRATION
Type
CONCENTRATION
Details
a saturated aqueous solution of sodium chloride, and concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with anhydrous magnesium sulfate

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=CC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 40 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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